molecular formula C16H14N2O4 B10949941 2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate

2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate

Cat. No.: B10949941
M. Wt: 298.29 g/mol
InChI Key: UTZVBJZQXUWTGW-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyrazole ring attached to a chromen-4-one core, which is further esterified with an acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which is then functionalized with a pyrazole ring. The final step involves the esterification of the chromen-4-one derivative with acetic anhydride to form the acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds .

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate stands out due to its unique combination of a pyrazole ring and a chromen-4-one core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

[2-(1-ethylpyrazol-4-yl)-4-oxochromen-3-yl] acetate

InChI

InChI=1S/C16H14N2O4/c1-3-18-9-11(8-17-18)15-16(21-10(2)19)14(20)12-6-4-5-7-13(12)22-15/h4-9H,3H2,1-2H3

InChI Key

UTZVBJZQXUWTGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C

Origin of Product

United States

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